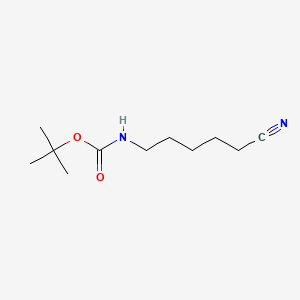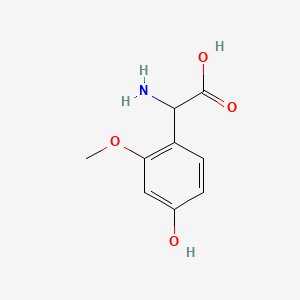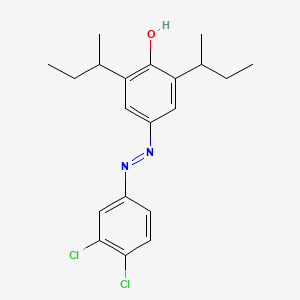
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-Succinyl-L-phenylalanyl)-2-aminoacridone, commonly known as SPA, is a fluorescent tracer molecule that has been widely used in scientific research. SPA is a synthetic compound that is derived from the naturally occurring amino acid, phenylalanine. The molecule has a unique structure that makes it highly useful in various biochemical and physiological studies.
Mécanisme D'action
SPA works by binding to specific molecules or structures within cells, which causes it to fluoresce. The fluorescence can be detected and measured using various imaging techniques. The binding of SPA to its target molecule can also affect the function or activity of the target, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects
SPA has been shown to have minimal toxicity and does not affect the normal function of cells or tissues. It has also been shown to be stable under a wide range of experimental conditions, making it a reliable tracer molecule for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SPA is its high sensitivity and specificity for detecting target molecules. It is also relatively easy to use and does not require specialized equipment. However, SPA has limitations in terms of its application in vivo, as it is not easily transported across cell membranes.
Orientations Futures
There are many potential future directions for the use of SPA in scientific research. One area of interest is the development of new fluorescent probes that can be used for in vivo imaging studies. Another direction is the use of SPA in drug discovery, where it can be used to screen for potential drug candidates by measuring their effects on target molecules. Additionally, SPA could be used in the development of new diagnostic tools for various diseases.
Méthodes De Synthèse
SPA can be synthesized through a multi-step process that involves the reaction of phenylalanine with succinic anhydride and acridone. The resulting compound is then purified through chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
SPA has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study receptor-ligand interactions, protein-protein interactions, and enzyme kinetics. SPA has also been used to label cells and tissues for imaging studies.
Propriétés
Numéro CAS |
115930-64-8 |
|---|---|
Formule moléculaire |
C26H23N3O5 |
Poids moléculaire |
457.486 |
Nom IUPAC |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
Clé InChI |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Synonymes |
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)


![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)


![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)